2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for boronic esters like 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under reflux conditions.
Major Products
The major products formed from these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in Suzuki–Miyaura coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C15H21BF2O4 |
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Molecular Weight |
314.13 g/mol |
IUPAC Name |
2-[3,5-difluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BF2O4/c1-14(2)15(3,4)22-16(21-14)10-8-11(17)13(12(18)9-10)20-7-6-19-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
KVMVQCAIVQZJMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCOC)F |
Origin of Product |
United States |
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